molecular formula C18H18N4O2S B12244566 5-[5-(Benzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-2-carbonitrile

5-[5-(Benzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-2-carbonitrile

Cat. No.: B12244566
M. Wt: 354.4 g/mol
InChI Key: QRLQQXDLXALKTH-UHFFFAOYSA-N
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Description

5-[5-(Benzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-2-carbonitrile is a complex organic compound featuring a pyrrolidine ring fused with a pyridine ring, and a benzenesulfonyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[5-(Benzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-2-carbonitrile typically involves multi-step organic reactions. One common approach is the construction of the pyrrolidine ring from cyclic or acyclic precursors, followed by functionalization to introduce the benzenesulfonyl and pyridine groups . Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar routes but with enhanced efficiency and scalability. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the process and reduce costs .

Chemical Reactions Analysis

Types of Reactions

5-[5-(Benzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-2-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrrolidine or pyridine rings .

Scientific Research Applications

5-[5-(Benzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-2-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.

    Medicine: Investigated for its therapeutic potential in treating diseases such as cancer, inflammation, and infections.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[5-(Benzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[5-(Benzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-2-carbonitrile is unique due to its specific combination of structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C18H18N4O2S

Molecular Weight

354.4 g/mol

IUPAC Name

5-[5-(benzenesulfonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-2-carbonitrile

InChI

InChI=1S/C18H18N4O2S/c19-8-16-6-7-17(9-20-16)21-10-14-12-22(13-15(14)11-21)25(23,24)18-4-2-1-3-5-18/h1-7,9,14-15H,10-13H2

InChI Key

QRLQQXDLXALKTH-UHFFFAOYSA-N

Canonical SMILES

C1C2CN(CC2CN1C3=CN=C(C=C3)C#N)S(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

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